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Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast
SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental
role in regulating gene expression. Through its ability to modulate chromatin structure, the BAF
complex influences a vast array of cellular processes, including differentiation, proliferation, and
DNA repair. Large-scale genomic studies have revealed that the subunits of the BAF complex
are mutated in approximately 20% of all human cancers, positioning it as a major tumor
suppressor entity.[1][2][3][4] This guide provides a comprehensive technical overview of the
BAF complex's role in cancer progression, detailing its subunit composition, the functional
consequences of mutations, its interplay with key cancer signaling pathways, and
methodologies for its study.

The BAF Chromatin Remodeling Complex
Core Function and Subunit Composition

The primary function of the BAF complex is to utilize the energy from ATP hydrolysis to remodel
chromatin by sliding, ejecting, or repositioning nucleosomes.[1][3] This action alters the
accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling
gene expression.[1] The BAF complex is a large, multi-subunit assembly with a modular
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architecture, broadly organized into a catalytic ATPase module, an actin-related protein (Arp)
module, and a "Body" module.[5]

There are three main subtypes of the mammalian BAF complex, each with a distinct subunit
composition that dictates its specific functions:

» Canonical BAF (cBAF): The most prevalent form, involved in a wide range of cellular
processes.

e Polybromo-associated BAF (PBAF): Characterized by the presence of PBRM1, ARID2, and
BRD?7, it has specialized roles, including in cell division.[1][2][3]

e Non-canonical BAF (ncBAF or GBAF): A more recently described complex with a unique
composition and function, including localization to CTCF sites and promoters.[3][6]

The core of the complex includes a mutually exclusive ATPase subunit, either SMARCA4
(BRG1) or SMARCAZ2 (BRM), which provides the motor function for chromatin remodeling.[1][7]
These ATPases assemble with a diverse array of accessory subunits, with at least 27 genes
encoding these components, allowing for combinatorial complexity and tissue-specific
functions.[1]

BAF Complex Subunits and Cancer-Associated
Mutations

Mutations in genes encoding BAF subunits are a recurrent theme in oncology. These are
typically loss-of-function mutations, underscoring the tumor-suppressive role of the complex.[8]
The mutation prevalence is cancer-dependent, suggesting context- and subunit-specific effects
on complex function.[9][10]
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Mechanisms of BAF Complex in Cancer
Progression

Mutations in BAF subunits contribute to tumorigenesis through several interconnected
mechanisms:

» Transcriptional Dysregulation: The primary consequence of BAF complex inactivation is the
aberrant expression of target genes. This includes both the inappropriate silencing of tumor
suppressor genes and the activation of oncogenes.[2][8]

» Disruption of DNA Repair: The BAF complex is involved in DNA damage response pathways.
Its dysfunction can lead to genomic instability, a hallmark of cancer.[2][21]

 Alteration of Chromatin Architecture: BAF mutations lead to a disordered chromatin
landscape, affecting higher-order chromatin structure and the function of regulatory elements
like enhancers.[2][8]

« Interference with Key Signaling Pathways: The BAF complex physically and functionally
interacts with numerous signaling pathways critical for cell growth, proliferation, and
differentiation.

Crosstalk with Major Signaling Pathways

The BAF complex is a central hub that integrates signals from various pathways to regulate
gene expression. Its disruption has profound effects on these networks.

3.1.1. BAF Complex and the p53 Pathway

The tumor suppressor p53 relies on the chromatin remodeling activity of the BAF complex to
activate its target genes involved in apoptosis and cell cycle arrest. The BAF60a subunit has
been identified as a direct mediator of the interaction between the BAF complex and p53.[21]
[15][22] Disruption of this interaction impairs the p53-dependent DNA damage response.[17]
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Caption: Interaction between the BAF complex and the p53 tumor suppressor pathway.

3.1.2. BAF Complex and the PIBK/AKT Pathway

Mutations in the BAF subunit ARID1A frequently co-occur with activating mutations in the
PI3K/AKT pathway, particularly in ovarian clear cell and endometrial cancers.[11][12] Loss of
ARID1A expression leads to increased phosphorylation and activation of AKT.[7][8] This
creates a dependency on the PI3K/AKT pathway, rendering ARID1A-mutant tumors vulnerable
to inhibitors of this pathway, an example of synthetic lethality.[7][8]
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ARID1A Mutation and PI3K/AKT Pathway
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Caption: Consequence of ARID1A loss on the PI3K/AKT signaling pathway.

3.1.3. BAF vs. Polycomb Repressive Complex (PRC)

The BAF and Polycomb Repressive Complexes (PRC1 and PRC2) have an antagonistic
relationship that is crucial for regulating developmental gene expression. BAF complexes
actively evict PRC from chromatin in an ATP-dependent manner, leading to the formation of
accessible chromatin and gene activation.[9] Loss of BAF function can lead to aberrant PRC
activity and the silencing of tumor suppressor genes, such as CDKN2A (p16).[2]
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Caption: The antagonistic relationship between BAF and Polycomb complexes.

3.1.4. Other Key Pathways

o Wnt/(-catenin Pathway: Loss of BAF subunits, particularly SMARCB1, can lead to
hyperactivation of the Wnt/p-catenin signaling pathway.[2]

e Hedgehog Signaling: Inactivation of SMARCBL1 in malignant rhabdoid tumors results in
aberrant activation of the Hedgehog-Gli pathway.[2]

e MYC Oncogene: The BAF complex can directly interact with the MYC oncoprotein. This
interaction is complex and context-dependent, with BAF acting to both promote and
suppress MYC activity in different settings.[2][5][6][10][23][24]

 RB-E2F Pathway: BAF complexes interact with the retinoblastoma (RB) tumor suppressor to
control the E2F family of transcription factors, thereby regulating cell cycle progression.[2]
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Experimental Protocols for Studying the BAF
Complex

Investigating the BAF complex requires a range of molecular and cellular biology techniques.
Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for BAF Subunit
Interactions

This protocol is used to identify and confirm protein-protein interactions between BAF subunits
or with other proteins.

Methodology:
e Cell Lysis:

Harvest cultured cells and wash with ice-cold PBS.

[¢]

[¢]

Resuspend the cell pellet in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCI pH
7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor
cocktail.[11]

Incubate on ice for 10-30 minutes.

[¢]

[¢]

Clarify the lysate by centrifugation at ~13,000 x g for 10 minutes at 4°C. Collect the
supernatant.

e Pre-clearing (Optional):

o To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60
minutes at 4°C.

o Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]

e Immunoprecipitation:
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o Add a primary antibody specific to a known BAF subunit (the "bait" protein) to the pre-
cleared lysate.

o Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Immune Complex Capture:

o Add Protein A/G beads to the lysate-antibody mixture.

o Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen
complexes.

Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound
proteins.

Elution:

o Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample
buffer and boiling for 5-10 minutes.

Analysis:

o Separate the eluted proteins by SDS-PAGE.

o Perform a Western blot using antibodies against suspected interacting partners (the "prey"
proteins).[9]
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Co-Immunoprecipitation (Co-IP) Workflow
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Caption: A generalized workflow for Co-Immunoprecipitation.
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Chromatin Immunoprecipitation (ChiP) for BAF Complex
Genomic Localization

ChIP is used to determine the specific genomic loci where BAF complex subunits are bound.
Methodology:
e Cross-linking:

o Treat cultured cells with formaldehyde (1% final concentration) for 10-15 minutes at room
temperature to cross-link proteins to DNA.

o Quench the reaction with glycine.[12]

Cell Lysis and Chromatin Shearing:

o Lyse the cells and isolate the nuclei.

o Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic
digestion.

Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific to a BAF subunit overnight at
4°C.

o Capture the antibody-chromatin complexes using Protein A/G beads.

Washing:

o Wash the beads extensively with a series of buffers of increasing stringency to remove
non-specifically bound chromatin.

Elution and Reverse Cross-linking:

o Elute the chromatin from the beads.
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o Reverse the formaldehyde cross-links by heating at 65°C for several hours in the
presence of high salt.

o Treat with RNase A and Proteinase K to remove RNA and proteins.

o DNA Purification:

o Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based
kit.

e Analysis:

o Analyze the purified DNA by gPCR (ChIP-gPCR) to quantify enrichment at specific target
loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[12]

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)

ATAC-seq is a powerful technique to map chromatin accessibility genome-wide, providing
insights into how BAF complex dysfunction alters the regulatory landscape.

Methodology:
* Nuclei Isolation:

o Start with a small number of cells (e.g., 50,000).

o Lyse the cells in a hypotonic buffer to release intact nuclei.[2]
o Transposition:

o Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with
sequencing adapters.

o The Tn5 transposase will simultaneously fragment the DNA and insert the adapters into
accessible, "open" chromatin regions.[4][13]

e DNA Purification:
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o Purify the "tagmented" DNA fragments.

o PCR Amplification:

o Amplify the purified DNA fragments by PCR to add indices and generate a sequencing
library.

e Sequencing and Data Analysis:

o Perform paired-end high-throughput sequencing.

o Analyze the data to identify peaks of sequencing reads, which correspond to regions of
open chromatin.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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